2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(18-9-7-16(23)8-10-18)24-21(19)22(29)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAQMICUBIKKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Phenylpiperazine: The final step involves coupling the pyridazinone intermediate with phenylpiperazine using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Modifications
Pyridazinone vs. Dihydropyridazinone The compound 2-[(4-Fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 1040634-82-9) shares the phenylpiperazine-carbonyl group but features a partially saturated dihydropyridazinone core. The molecular weight (392.4 g/mol) is comparable to the target compound, but the dihydro structure may decrease planarity, affecting membrane permeability .
Benzothiopyrano-Pyridazine Fusion Compounds like 2-(4-fluorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one () incorporate a fused benzothiopyrano ring system. This increases rigidity, which could enhance receptor affinity but reduce solubility. The absence of a piperazine moiety in these analogs limits direct comparison but highlights the pyridazinone core’s versatility in drug design .
Substituent Variations
Piperazine Derivatives
- 5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () replaces the phenylpiperazine-carbonyl group with a methoxyphenyl-piperazine ethylamino chain.
- 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3, ) is a simpler analog, lacking the pyridazinone core. Its use as a laboratory reagent underscores the pharmacological importance of the piperazine scaffold .
Halogen and Functional Group Differences
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () substitutes the pyridazinone core with a thiazole-triazole system. The triazole group introduces hydrogen-bonding capacity absent in the target compound, which may influence target selectivity .
- 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (pyrazon, ) is a simpler agrochemical derivative with a chloro substituent. The lack of a piperazine group and fluorine highlights how structural complexity correlates with biological specificity .
Pharmacological and Physicochemical Properties
Spectroscopic and Analytical Data
- NMR : The 1H NMR spectrum of the target compound would show signals for the methoxy group (~3.8 ppm), fluorophenyl aromatic protons (~7.0–7.5 ppm), and piperazine methylenes (~2.5–3.5 ppm), similar to ’s pyrrole derivative .
- MS : Expected molecular ion peak at m/z 392 (M+H)+, consistent with ’s analog .
Biological Activity
2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a pyridazinone derivative that has been investigated for its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. This compound features a complex structure that includes a fluorophenyl group, a methoxy group, and a phenylpiperazine moiety, which contribute to its biological efficacy.
Chemical Structure
The IUPAC name of the compound is this compound. Its chemical formula is , and its molecular weight is approximately 396.43 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Fluorophenyl Group | Substituent enhancing lipophilicity |
| Methoxy Group | Increases solubility and stability |
| Phenylpiperazine Moiety | Potential interaction with receptors |
Research indicates that this compound may exert its effects through various mechanisms:
- Receptor Modulation : The phenylpiperazine component suggests potential interactions with serotonin receptors, which could influence mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation pathways, although detailed studies are needed to confirm these interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 27 µM against MCF7 (breast cancer) cells, indicating moderate potency .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicated activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum effect. Further research is necessary to elucidate the specific mechanisms behind this activity.
Neuroprotective Effects
Given the structural features of the compound, particularly the piperazine ring, it has been proposed that it may possess neuroprotective properties. Studies are ongoing to assess its efficacy in models of neurodegenerative diseases.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyridazinone derivatives, including our compound of interest. It was found that at higher concentrations (50 µM), significant cell death was observed in L929 fibroblast cells, while lower concentrations showed no significant toxicity .
- In Vivo Studies : Animal models are being utilized to assess the therapeutic potential of this compound in cancer treatment protocols. Early results suggest reduced tumor growth rates in treated groups compared to controls.
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
- Methodological Answer: The synthesis typically involves multi-step protocols:
Pyridazinone Core Formation: Condensation of hydrazine derivatives with fluorophenyl-substituted diketones under reflux in ethanol (analogous to pyridazinone syntheses in pyrazoline derivatives) .
Piperazine Coupling: Introduction of the 4-phenylpiperazine moiety via carbonyldiimidazole (CDI)-mediated coupling or nucleophilic acyl substitution. This step often requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
Methoxy Group Installation: Methoxylation via Williamson ether synthesis or direct substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical Note: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is essential to isolate the final product due to polar byproducts.
Q. How is the molecular structure characterized experimentally?
- Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (using SHELX programs ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridazinone and fluorophenyl rings is critical for conformational analysis .
- Spectroscopy:
- ¹H/¹³C NMR: Assign methoxy protons (~δ 3.8–4.0 ppm) and piperazine carbons (δ 45–55 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₀FN₅O₃: 428.1473).
Advanced Questions
Q. How does the conformational flexibility of the 4-phenylpiperazine moiety influence biological activity?
- Methodological Answer:
- Puckering Analysis: Use Cremer-Pople coordinates to quantify ring puckering in piperazine. For example, a chair-like conformation (θ ≈ 0°) enhances steric complementarity with target proteins, while boat forms (θ ≈ 90°) may reduce binding affinity.
- SAR Studies: Compare analogs with rigidified piperazines (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to assess how puckering amplitude (q) and phase angle (φ) modulate activity .
Data Table:
| Piperazine Substituent | Conformational State (θ, q) | IC₅₀ (nM) | Target Protein |
|---|---|---|---|
| 4-Fluorophenyl | Chair (θ = 12°, q = 0.4 Å) | 15.2 | FAAH |
| 4-Methoxyphenyl | Boat (θ = 87°, q = 0.6 Å) | 43.8 | FAAH |
Q. How can researchers resolve contradictions in reported pharmacological data?
- Methodological Answer:
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, discrepancies in FAAH inhibition may arise from off-target effects on COX-2 or TRPV1.
- Binding Assay Optimization:
SPR vs. Radioligand Binding: Surface plasmon resonance (SPR) measures real-time kinetics (ka/kd), while radioligand assays quantify equilibrium binding (Kd). Cross-validate using both methods .
Buffer Conditions: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. pathological states.
- Meta-Analysis: Pool data from multiple studies (e.g., hCA I/II inhibition ) and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity.
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data?
- Methodological Answer:
- Flexible vs. Rigid Docking: Static protein models (e.g., PDB 3QZZ) may overlook induced-fit movements. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for side-chain flexibility .
- Solvent Effects: Include explicit water molecules in docking grids to model hydrogen-bonding networks critical for piperazine-carbonyl interactions .
Example: Docking into FAAH (PDB 3QZZ) predicted a ΔG of -9.8 kcal/mol, but SPR yielded Kd = 18 nM. MD simulations revealed a salt bridge (Arg486–carbonyl oxygen) not captured in rigid docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
